molecular formula C19H14ClNO4 B12361837 Anti-inflammatory agent 78

Anti-inflammatory agent 78

Katalognummer: B12361837
Molekulargewicht: 355.8 g/mol
InChI-Schlüssel: IRMJFRIAORURPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anti-inflammatory agent 78 is a synthetic compound known for its potent anti-inflammatory properties It is designed to inhibit specific pathways involved in the inflammatory response, making it a valuable tool in the treatment of various inflammatory conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Anti-inflammatory agent 78 typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a condensation reaction between a substituted benzaldehyde and an amine under acidic conditions.

    Functional Group Modification: The core structure is then modified by introducing various functional groups through substitution reactions. This step often requires the use of reagents such as halogens or alkylating agents.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy.

Analyse Chemischer Reaktionen

Types of Reactions

Anti-inflammatory agent 78 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory agent 78 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell culture studies to investigate its effects on inflammatory pathways and cellular responses.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Wirkmechanismus

The mechanism of action of Anti-inflammatory agent 78 involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Specifically, it targets enzymes such as cyclooxygenase and lipoxygenase, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aspirin: A well-known nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.

    Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar mechanisms of action.

    Naproxen: A nonsteroidal anti-inflammatory drug that also targets cyclooxygenase enzymes.

Uniqueness

Anti-inflammatory agent 78 is unique in its ability to selectively inhibit both cyclooxygenase and lipoxygenase enzymes, providing a broader spectrum of anti-inflammatory activity compared to other nonsteroidal anti-inflammatory drugs. Additionally, its synthetic versatility allows for the development of various derivatives with enhanced pharmacological properties.

Eigenschaften

Molekularformel

C19H14ClNO4

Molekulargewicht

355.8 g/mol

IUPAC-Name

methyl 3-(1-benzyl-6-chloro-3-hydroxy-2-oxoindol-3-yl)prop-2-ynoate

InChI

InChI=1S/C19H14ClNO4/c1-25-17(22)9-10-19(24)15-8-7-14(20)11-16(15)21(18(19)23)12-13-5-3-2-4-6-13/h2-8,11,24H,12H2,1H3

InChI-Schlüssel

IRMJFRIAORURPE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C#CC1(C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.